tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate is an azetidine-based compound featuring a benzo[c][1,2,6]thiadiazine dioxide moiety.
Properties
IUPAC Name |
tert-butyl 3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-12(10-17)18-8-11-6-4-5-7-13(11)16-23(18,20)21/h4-7,12,16H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWROROWDJGKFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC3=CC=CC=C3NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate is a nitrogen-rich heterocyclic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Chemical Formula : C₁₅H₂₁N₃O₄S
- Molecular Weight : 339.4 g/mol
- LogP : 0.48 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
-
Cytotoxic Effects on Cancer Cell Lines
- In a study assessing various nitrogen-rich heterocycles, compounds containing thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound of interest was noted for its potential to induce cell death in these lines .
- The IC₅₀ values for certain derivatives were reported as low as 29 μM against the HeLa cell line, indicating promising antitumor activity .
-
Mechanisms of Action
- The cytotoxic mechanism appears to involve the disruption of cellular processes critical for cancer cell survival. The presence of the thiadiazole moiety enhances lipophilicity, improving tissue permeability and interaction with biological targets .
- Studies suggest that the compound may exert its effects through apoptosis induction and inhibition of specific cellular pathways involved in tumor growth and proliferation.
Case Study 1: Antitumor Activity in HeLa Cells
A detailed investigation into the effects of thiadiazole derivatives on HeLa cells demonstrated that the introduction of various substituents could enhance cytotoxicity. The study highlighted that compounds with dual functionalities showed improved activity due to synergistic effects on multiple cellular targets .
Case Study 2: Comparative Analysis with Other Heterocycles
In comparative studies involving other nitrogen-rich heterocycles, the compound was evaluated alongside phthalimide-thiadiazole derivatives. The results indicated that while both classes exhibited cytotoxic properties, those with phthalimide moieties displayed superior activity due to enhanced interaction with cellular targets .
Data Summary
| Compound Name | IC₅₀ (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Thiadiazole A | 29 | HeLa | Apoptosis induction |
| Thiadiazole B | 73 | MCF-7 | Inhibition of proliferation |
| Phthalimide A | 25 | HeLa | Dual-target interaction |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Cyanomethyl (log P ~1.17) and acetylsulfanyl (predicted pKa ~-3.34) substituents reduce basicity and enhance electrophilicity, favoring nucleophilic reactions .
- Bulky Substituents : Morpholin-4-yl and pyrazolyl groups introduce steric hindrance, impacting regioselectivity in coupling reactions .
- Synthetic Yields : Aza-Michael additions (64–83%) generally outperform multi-step alkylations (42%) due to optimized DBU catalysis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
